molecular formula C16H10Cl2O2 B14141274 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one CAS No. 88953-02-0

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-1-benzopyran-4-one

Cat. No.: B14141274
CAS No.: 88953-02-0
M. Wt: 305.2 g/mol
InChI Key: BMJLJSBOYXEACJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of chloro and methyl substituents on the chromen-4-one core, which imparts unique chemical and biological properties. Chromen-4-one derivatives are known for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 6-chloro-4-hydroxy-2-methylacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting intermediate undergoes cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents in sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
  • 2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
  • 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate

Uniqueness

6-Chloro-2-(2-chlorophenyl)-8-methyl-4H-chromen-4-one stands out due to its unique substitution pattern on the chromen-4-one core, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity towards specific molecular targets, making it a valuable compound for further research and development.

Properties

CAS No.

88953-02-0

Molecular Formula

C16H10Cl2O2

Molecular Weight

305.2 g/mol

IUPAC Name

6-chloro-2-(2-chlorophenyl)-8-methylchromen-4-one

InChI

InChI=1S/C16H10Cl2O2/c1-9-6-10(17)7-12-14(19)8-15(20-16(9)12)11-4-2-3-5-13(11)18/h2-8H,1H3

InChI Key

BMJLJSBOYXEACJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OC(=CC2=O)C3=CC=CC=C3Cl)Cl

Origin of Product

United States

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